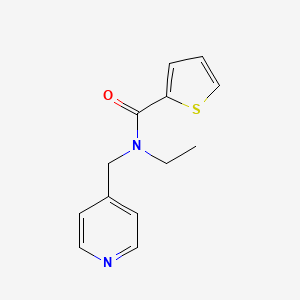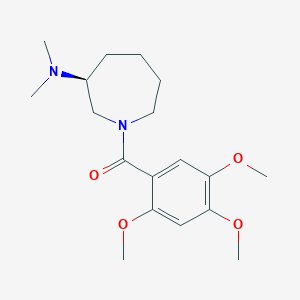
N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide often involves multi-step chemical reactions that provide insights into the compound's chemical versatility and complexity. For example, a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones showcases a green approach to synthesizing pharmacologically significant compounds using a catalytic four-component reaction, emphasizing step economy and easy purification processes (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by specific dihedral angles, hydrogen bonding, and molecular conformations, as demonstrated in a study of Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This compound features dihedral angles and intramolecular hydrogen bonding that influence its molecular geometry (Mukhtar et al., 2012).
Chemical Reactions and Properties
Reactions involving N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide derivatives highlight the reactivity of the thiophene and pyridine moieties. For instance, the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide illustrates the compound's capability to undergo cyclization and condensation reactions, leading to a variety of heterocyclic structures with potential antimicrobial activities (Gad-Elkareem et al., 2011).
科学的研究の応用
Catalysis and Polymerization
Pyridinecarboxamidato complexes of nickel, including derivatives similar to N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide, have been investigated for their reactivity toward ethylene, showcasing their potential as catalysts in ethylene polymerization processes. The study by Lee, Bu, and Bazan (2001) outlines the synthesis and characterization of these complexes, revealing their structural attributes and catalytic capabilities through solid-state structures determined by X-ray diffraction techniques. The findings suggest the utility of such compounds in the polymerization of ethylene, offering insights into the design of efficient catalysts for industrial applications (Lee, Bu, & Bazan, 2001).
Heterocyclic Synthesis
The versatility of thiazole-4-carboxamide derivatives in heterocyclic synthesis has been demonstrated by El-Meligie, Khalil, El‐Nassan, and Ibraheem (2020). Their work illustrates the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating various thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This synthetic strategy not only highlights the chemical flexibility of thiophene carboxamide compounds but also contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Luminescence and Electrochromic Properties
Investigations into the electrochromic properties of poly(thieno[3,2-b]thiophene)s decorated with electron-deficient side groups, as conducted by Shao et al. (2017), provide insights into the potential use of thieno[2,3-d]pyrimidinedione derivatives in the field of electrochromic materials. Their research focuses on synthesizing and characterizing compounds with varying electron-withdrawing groups, assessing their impact on electrochromic behavior, and exploring their practical applications in devices that require color-changing capabilities. The study offers a foundation for further exploration of thieno[2,3-d]pyrimidinedione derivatives in developing advanced materials for electronic and optical applications (Shao et al., 2017).
特性
IUPAC Name |
N-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-15(10-11-5-7-14-8-6-11)13(16)12-4-3-9-17-12/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEUBXMUKNICPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(4-pyridylmethyl)-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)
![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)
![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)